molecular formula C18H19NO7S B11120572 4-{[4-(3,4-Dimethoxyphenyl)-3-(methoxycarbonyl)thiophen-2-yl]amino}-4-oxobutanoic acid

4-{[4-(3,4-Dimethoxyphenyl)-3-(methoxycarbonyl)thiophen-2-yl]amino}-4-oxobutanoic acid

Cat. No.: B11120572
M. Wt: 393.4 g/mol
InChI Key: LHDRRNQOUGZVSV-UHFFFAOYSA-N
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Description

3-{[4-(3,4-DIMETHOXYPHENYL)-3-(METHOXYCARBONYL)THIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID is a complex organic compound that belongs to the class of phenylpropanoic acids This compound is characterized by the presence of a thiophene ring, a dimethoxyphenyl group, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(3,4-DIMETHOXYPHENYL)-3-(METHOXYCARBONYL)THIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring is synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced via a Friedel-Crafts acylation reaction.

    Carbamoylation: The carbamoyl group is added using a carbamoyl chloride reagent under basic conditions.

    Final Coupling: The final coupling of the thiophene derivative with the propanoic acid moiety is achieved through esterification or amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(3,4-DIMETHOXYPHENYL)-3-(METHOXYCARBONYL)THIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the thiophene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

3-{[4-(3,4-DIMETHOXYPHENYL)-3-(METHOXYCARBONYL)THIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-{[4-(3,4-DIMETHOXYPHENYL)-3-(METHOXYCARBONYL)THIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to produce therapeutic effects.

    Altering Gene Expression: Influencing the expression of genes related to disease processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-Dimethoxyphenyl)propanoic acid
  • 3,4-Dimethoxyphenylacetic acid
  • 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)prop-2-enone

Uniqueness

3-{[4-(3,4-DIMETHOXYPHENYL)-3-(METHOXYCARBONYL)THIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID is unique due to its complex structure, which includes a thiophene ring and multiple functional groups

Properties

Molecular Formula

C18H19NO7S

Molecular Weight

393.4 g/mol

IUPAC Name

4-[[4-(3,4-dimethoxyphenyl)-3-methoxycarbonylthiophen-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C18H19NO7S/c1-24-12-5-4-10(8-13(12)25-2)11-9-27-17(16(11)18(23)26-3)19-14(20)6-7-15(21)22/h4-5,8-9H,6-7H2,1-3H3,(H,19,20)(H,21,22)

InChI Key

LHDRRNQOUGZVSV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=C2C(=O)OC)NC(=O)CCC(=O)O)OC

Origin of Product

United States

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